Adenosine 3',5'-diphosphate (sodium salt)

Description

Definition and Nomenclature as a Biological Metabolite

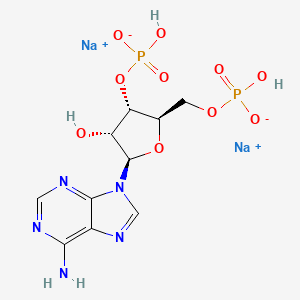

3'-Phosphoadenosine 5'-phosphate, commonly abbreviated as PAP, is a crucial biological metabolite found across various kingdoms of life, including plants, fungi, bacteria, and animals. nih.gov Chemically, it is a derivative of adenosine (B11128) monophosphate (AMP) characterized by an additional phosphate (B84403) group attached to the 3'-hydroxyl group of the ribose sugar. wikipedia.org This structure is also referred to as adenosine 3',5'-diphosphate. sigmaaldrich.comchemicalbook.com

PAP is primarily generated as a by-product of sulfation reactions. nih.gov In these processes, the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), transfers its sulfate group to an acceptor molecule, releasing PAP. nih.govnih.gov While once considered merely a waste product of these essential metabolic pathways, it is now recognized as a molecule with significant biological activity. nih.gov The degradation of PAP to AMP is managed by enzymes such as the SAL1 phosphatase, which plays a critical role in maintaining cellular homeostasis of this metabolite. oup.comfrontiersin.org

Table 1: Nomenclature and Identifiers for 3'-Phosphoadenosine 5'-phosphate (PAP)

| Name/Identifier | Value | Source(s) |

| Systematic Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | chemicalbook.com |

| Common Name | 3'-Phosphoadenosine 5'-phosphate | frontiersin.org |

| Abbreviation | PAP | nih.gov |

| Other Names | Adenosine 3',5'-diphosphate, pAp | sigmaaldrich.comchemicalbook.com |

| CAS Number | 75431-54-8 | chemicalbook.com |

| Molecular Formula | C10H15N5O10P2 | chemicalbook.com |

Significance as a Key Signaling Molecule

The role of PAP extends far beyond its status as a metabolic by-product; it is a key signaling molecule, particularly in plants. nih.gov It functions as a retrograde signal, relaying information about the metabolic state of organelles like chloroplasts and mitochondria to the nucleus to coordinate cellular responses. oup.comfrontiersin.org This communication is vital for the cell to adapt to changing environmental conditions.

The significance of PAP as a signaling molecule is highlighted by its accumulation under various abiotic stress conditions, such as drought and high light intensity. oup.comnih.gov For instance, in Arabidopsis thaliana, PAP levels can increase dramatically in response to drought stress. oup.com This accumulation is not a passive event but an active signaling cascade. The mobility of PAP within the cell allows it to travel from its site of production or accumulation, such as the chloroplasts, to the nucleus, where it can directly influence gene expression. frontiersin.orgnih.gov This targeted action underscores its function as a specific and potent cellular messenger.

Overview of its Broad Involvement in Cellular Regulation

PAP is implicated in a wide array of cellular regulatory processes, demonstrating its broad impact on organismal health and development. Its regulatory functions are most extensively studied in plants, where the SAL1-PAP pathway is a central hub for integrating various stress and developmental signals. frontiersin.orgnih.gov

Key Regulatory Roles of PAP:

Stress Response and Gene Expression: PAP is a critical regulator of stress-responsive genes. nih.gov It modulates gene expression by inhibiting the activity of nuclear 5'- to 3'-exoribonucleases (XRNs), enzymes that degrade RNA. nih.govoup.com By inhibiting these enzymes, PAP alters RNA stability and processing, leading to the upregulation of genes that help plants tolerate conditions like drought. nih.gov Plants with constitutively high levels of PAP, such as sal1 mutants, exhibit enhanced drought tolerance, though it often comes at the cost of altered growth and development. nih.govanu.edu.au

Hormonal Signaling Integration: Emerging research indicates a significant link between the PAP signaling pathway and plant hormone signaling, particularly with abscisic acid (ABA), a key hormone in stress responses. nih.gov PAP signaling can restore ABA responsiveness for stomatal closure in certain ABA-insensitive mutants. nih.gov This suggests an intricate interplay where PAP acts as a crucial node integrating organellar stress signals with established hormonal pathways to fine-tune physiological responses.

Reactive Oxygen Species (ROS) Homeostasis: PAP plays a dual role in regulating reactive oxygen species (ROS), which are themselves important signaling molecules. Depending on the cell type and context, PAP can either promote the quenching of ROS or induce its accumulation. nih.govbiorxiv.org For example, while high PAP levels lead to suppressed ROS in vascular tissues, PAP actively induces ROS production in guard cells. nih.govnih.gov This localized ROS burst in guard cells, mediated by both chloroplasts and plasma membrane enzymes, is necessary for ABA- and PAP-mediated stomatal closure. biorxiv.orgnih.gov

Sulfur Metabolism: As a direct product of PAPS-dependent sulfotransferase reactions, PAP levels are intrinsically linked to sulfur metabolism. nih.govnih.gov The cell employs a sophisticated system of transporters, such as PAPST1 and PAPST2, to manage the compartmentalization of PAPS synthesis (mainly in plastids) and its consumption (in the cytosol), as well as PAP degradation (in plastids and mitochondria). nih.govfrontiersin.orgnih.gov This ensures that PAP levels are tightly controlled to maintain normal development while allowing for rapid accumulation when needed for stress signaling. nih.gov

Table 2: Research Findings on PAP's Regulatory Functions

| Regulatory Area | Finding | Organism/System | Source(s) |

| Abiotic Stress | PAP levels increase up to 30-fold in response to drought stress. | Arabidopsis thaliana | oup.com |

| Gene Regulation | PAP targets and inhibits nuclear exoribonucleases (XRNs) to modulate stress-responsive gene expression. | Arabidopsis thaliana | nih.gov |

| Hormonal Signaling | PAP signaling restores stomatal closure in ABA-insensitive mutants, linking it to abscisic acid pathways. | Arabidopsis thaliana | nih.gov |

| ROS Signaling | In guard cells, PAP induces ROS accumulation in both chloroplasts and the apoplast to promote stomatal closure. | Arabidopsis thaliana | biorxiv.orgnih.gov |

| Metabolic Control | The phosphatase SAL1, located in chloroplasts and mitochondria, dephosphorylates PAP to AMP, regulating its levels. | Arabidopsis thaliana | oup.comfrontiersin.org |

Structure

2D Structure

Properties

CAS No. |

75431-54-8 |

|---|---|

Molecular Formula |

C10H15N5NaO10P2 |

Molecular Weight |

450.19 g/mol |

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);/t4-,6-,7-,10-;/m1./s1 |

InChI Key |

GEFUCMXYJFHBOL-MCDZGGTQSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] |

Pictograms |

Irritant |

sequence |

A |

Synonyms |

3',5'-ADP 3'-phosphoadenosine 5'-phosphate adenosine 3',5'-bisphosphate adenosine 3',5'-diphosphate adenosine 3'-phosphate-5'-phosphate adenosine 3'-phosphate-5'-phosphate, disodium salt adenosine 3'-phosphate-5'-phosphate, monosodium salt |

Origin of Product |

United States |

Metabolic Pathways of 3 Phosphoadenosine 5 Phosphate

Biosynthesis of 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) – The Primary Precursor

The synthesis of PAPS, the universal sulfonate donor for all sulfation reactions, is a two-step enzymatic process that begins with the activation of inorganic sulfate (B86663).

Enzymatic Conversion of ATP and Sulfate to Adenosine (B11128) 5'-phosphosulfate (APS) by ATP Sulfurylase

The initial and committed step in the PAPS biosynthetic pathway is the activation of sulfate, a reaction catalyzed by the enzyme ATP sulfurylase (also known as sulfate adenylyltransferase). excedr.comtaylorandfrancis.com This enzyme facilitates the reaction between ATP and inorganic sulfate to produce adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi). wikipedia.org This reaction is energetically unfavorable, and the forward progress is driven by the subsequent, rapid enzymatic steps. nih.gov

The proposed reaction mechanism for ATP sulfurylase involves a one-step SN-2 conversion of ATP and sulfate into APS, proceeding through a pentavalent transition state. nih.gov Kinetic studies have revealed varying properties for this enzyme across different organisms. For instance, in rat chondrosarcoma, the Km values for ATP and sulfate were determined to be 200 µM and 97 µM, respectively. nih.gov In intestinal bacteria such as Desulfovibrio piger and Desulfomicrobium sp., the optimal conditions for the enzyme reaction were found to be a temperature of 35°C and a pH of 8.0-8.5. nih.gov

Structurally, ATP sulfurylase can exist in various oligomeric forms, including monomers, homodimers, and homo-oligomers, depending on the organism. excedr.comebi.ac.uk In yeast, for example, it exists as a homohexamer. excedr.com The crystal structure of ATP sulfurylase from Saccharomyces cerevisiae has been solved, providing detailed insights into its active site and a novel ATP binding mode. nih.gov

Phosphorylation of APS to PAPS by APS Kinase

The second step in PAPS biosynthesis is the phosphorylation of the 3'-hydroxyl group of APS, a reaction catalyzed by APS kinase. nih.gov This enzyme utilizes another molecule of ATP as the phosphate (B84403) donor to produce PAPS and ADP. wikipedia.org

The kinetic mechanism of APS kinase has been shown to follow a sequential ordered reaction, where MgATP binds to the enzyme first, followed by APS. nih.gov After the phosphoryl transfer, PAPS is the first product to be released, followed by ADP. nih.gov Kinetic studies of rat chondrosarcoma APS kinase revealed a Km for APS of 76 nM and for ATP of 24 µM. nih.gov For the enzyme from Penicillium chrysogenum, the Km for APS was approximately 10 µM and for ATP was 126 µM. plos.org

The three-dimensional structure of APS kinase from Arabidopsis thaliana has been determined, providing a detailed view of its Michaelis complex. wustl.edu This structural information, combined with functional analyses, has been crucial in understanding the enzyme's catalytic mechanism and regulation.

Cellular and Organellar Compartmentalization of PAPS Synthesis

While the synthesis of PAPS has traditionally been thought to occur in the cytosol, evidence suggests a more complex compartmentalization. reactome.org In mammals, the two enzymatic activities for PAPS synthesis, ATP sulfurylase and APS kinase, are present on a single bifunctional protein called PAPS synthase (PAPSS). frontiersin.org In contrast, in bacteria, yeast, fungi, and plants, these are typically two separate enzymes. frontiersin.org

There are two isoforms of PAPS synthase in humans, PAPSS1 and PAPSS2. reactome.org Studies have shown that human PAPSS1 accumulates in the nucleus of mammalian cells, suggesting the existence of a nuclear sulfate activation pathway. nih.gov Conversely, PAPSS2 is localized to the cytoplasm. nih.gov Interestingly, when co-expressed with PAPSS1, PAPSS2 can be relocated to the nucleus. nih.gov This differential localization points towards distinct roles for the two isoforms in cellular sulfation processes.

Regulatory Mechanisms Governing PAPS Production

The production of PAPS is tightly regulated at multiple levels to meet the cell's demand for sulfation reactions. This regulation occurs at the transcriptional, allosteric, and post-translational levels.

Transcriptional Regulation: The expression of the PAPS synthase 2 (PAPSS2) gene is controlled by a promoter that lacks typical TATA and CCAAT boxes but contains a consensus initiator motif. nih.gov The proximal promoter activity is located in a region containing two GC/GT boxes that are essential for full promoter activity. nih.gov The transcription factors Sp1, Sp2, and Sp3 have been shown to bind to these regions and are involved in the transcriptional regulation of the PAPSS2 gene. nih.gov

Allosteric Regulation: ATP sulfurylase activity is subject to allosteric regulation. For instance, the GTPase activity associated with some bacterial ATP sulfurylases is allosterically regulated by the reactants and analogues of the APS-forming reaction. nih.gov This regulation primarily occurs through transition-state stabilization, leading to increases in the catalytic rate (kcat). nih.gov

Product and Substrate Inhibition: The intermediate product, APS, acts as a potent product inhibitor of the ATP sulfurylase domain, being competitive with both ATP and sulfate. nih.gov Furthermore, APS also acts as an uncompetitive substrate inhibitor of the APS kinase domain. nih.gov

Redox Regulation: In plants, APS kinase from Arabidopsis thaliana is subject to redox regulation. nih.gov The formation of an intersubunit disulfide bond decreases the catalytic efficiency and enhances substrate inhibition by APS. nih.gov Reduction of this disulfide bond results in a more active enzyme, suggesting that changes in the cellular redox environment can modulate PAPS synthesis. nih.gov

Generation of 3'-Phosphoadenosine 5'-phosphate

3'-Phosphoadenosine 5'-phosphate (PAP) is a key metabolic product that arises from the utilization of PAPS in sulfation reactions.

Formation as a Product of Sulfotransferase-Catalyzed Reactions

Sulfotransferases (SULTs) are a superfamily of enzymes that catalyze the transfer of a sulfonate group from the universal donor PAPS to a wide variety of acceptor molecules, including hormones, neurotransmitters, drugs, and xenobiotics. In these reactions, PAPS is consumed, and 3'-phosphoadenosine 5'-phosphate (PAP) is generated as a byproduct.

The general reaction catalyzed by sulfotransferases can be represented as:

PAPS + Acceptor-OH → Acceptor-O-SO3- + PAP

This process of sulfation is critical for a diverse range of biological processes, including detoxification, hormone regulation, and the modulation of protein function. The generation of PAP is an integral part of this metabolic cycle.

Alternative Biogenic Pathways (e.g., from Coenzyme A in bacteria)

In addition to the primary pathway involving the sulfation of 3'-phosphoadenosine 5'-phosphate (PAPS), 3'-Phosphoadenosine 5'-phosphate (PAP) can also be generated through alternative biogenic routes. A notable example of this occurs in bacteria, where PAP is a byproduct of Coenzyme A (CoA) metabolism. Specifically, PAP is formed during the transfer of the 4'-phosphopantetheine moiety from Coenzyme A to an acyl-carrier protein (ACP). nih.govnih.gov This reaction is a crucial step in the synthesis of various essential molecules, including fatty acids. The transfer is catalyzed by phosphopantetheinyl transferases, which results in the release of PAP. nih.gov This pathway highlights a direct link between CoA utilization and the generation of PAP, illustrating a different metabolic origin for this important signaling molecule.

Catabolism and Dephosphorylation of 3'-Phosphoadenosine 5'-phosphate

The intracellular concentration of 3'-Phosphoadenosine 5'-phosphate (PAP) is tightly regulated through its catabolism, primarily via dephosphorylation. This process is critical to prevent the accumulation of PAP, which can be toxic and interfere with various cellular processes. The hydrolysis of PAP yields adenosine 5'-monophosphate (AMP) and inorganic phosphate (Pi), effectively neutralizing its activity and allowing for the recycling of its components. nih.govwikipedia.org

Role of Adenosine Bisphosphate Phosphatases (e.g., SAL1 in plants, CysQ, YtqI/NrnA in bacteria)

A specific class of enzymes, known as adenosine bisphosphate phosphatases, is responsible for the degradation of PAP. These enzymes exhibit a high degree of specificity for PAP and are found across different kingdoms of life.

In plants, the SAL1 phosphatase is a key regulator of PAP levels. nih.gov SAL1 is a dual-targeted protein, localizing to both chloroplasts and mitochondria, where it actively dephosphorylates PAP to AMP. nih.govacs.org This function is crucial for mitigating stress responses, as PAP accumulation is linked to drought and high light stress. nih.govacs.org

In the bacterial domain, several enzymes have been identified that fulfill this role. In Escherichia coli, the CysQ protein has been characterized as a PAP phosphatase. nih.govnih.gov In Bacillus subtilis, the enzyme YtqI, also known as NrnA, performs the same function. nih.govnih.gov The presence of these dedicated PAP phosphatases in bacteria underscores the importance of regulating PAP levels for normal cellular function and stress tolerance. nih.gov

Enzymatic Mechanisms of PAP Hydrolysis to AMP and Inorganic Phosphate

The enzymatic hydrolysis of 3'-Phosphoadenosine 5'-phosphate (PAP) to adenosine 5'-monophosphate (AMP) and inorganic phosphate is a hydrolytic reaction that cleaves the phosphomonoester bond at the 3' position of the ribose sugar. nih.govwikipedia.org This reaction is catalyzed by phosphatases, which are a class of hydrolase enzymes.

The catalytic mechanism can vary between different families of PAP phosphatases. For instance, some bacterial PAP phosphatases belonging to the amidohydrolase superfamily utilize a trinuclear metal center, often containing manganese ions (Mn²⁺), within their active site. nih.govnih.govacs.org This metal cluster activates a water molecule, which then acts as a nucleophile to attack the phosphorus atom of the 3'-phosphate group of PAP. This nucleophilic attack leads to the cleavage of the phosphoester bond and the subsequent release of AMP and an inorganic phosphate ion. nih.gov

Subcellular Localization of PAP Degradation

The degradation of 3'-Phosphoadenosine 5'-phosphate (PAP) is compartmentalized within the cell, a feature that is critical for the regulation of its signaling functions.

In plant cells, PAP degradation is predominantly localized to the chloroplasts and mitochondria. nih.govacs.org The SAL1 phosphatase, the primary enzyme responsible for PAP catabolism in plants, is specifically targeted to these organelles. nih.gov This spatial separation of PAP degradation from its primary site of production in the cytosol allows for the controlled accumulation of PAP in the cytoplasm under certain conditions, enabling it to act as a retrograde signal to the nucleus. nih.gov

In bacteria, which lack the complex compartmentalization of eukaryotic cells, the degradation of PAP is generally understood to occur within the cytoplasm. nih.gov The enzymes responsible for PAP hydrolysis, such as CysQ and YtqI/NrnA, are cytosolic proteins. nih.gov Therefore, the catabolism of PAP in bacteria is not confined to specific organelles but rather takes place in the main cellular compartment where metabolic processes are integrated.

Molecular Mechanisms and Cellular Signaling Involving 3 Phosphoadenosine 5 Phosphate

3'-Phosphoadenosine 5'-phosphate as a Retrograde Signaling Molecule in Plants

Retrograde signaling, the communication from organelles like chloroplasts and mitochondria to the nucleus, is essential for coordinating cellular activities in response to environmental changes. PAP has been identified as a critical metabolite in this communication network, relaying information about stress perceived in the chloroplasts to regulate nuclear gene expression researchgate.netoup.com.

Under conditions of environmental stress, such as high light intensity and drought, reactive oxygen species (ROS) accumulate within the chloroplasts royalsocietypublishing.orgpnas.org. This oxidative stress triggers the inactivation of the chloroplast-localized enzyme SAL1, an inositol polyphosphate 1-phosphatase royalsocietypublishing.orgpnas.orgmdpi.com. The SAL1 enzyme's primary function in this context is to dephosphorylate PAP to adenosine (B11128) monophosphate (AMP) oup.com.

The PAP retrograde signaling pathway is intricately linked with the signaling of abscisic acid (ABA), a key phytohormone that regulates plant responses to abiotic stress mdpi.comnih.gov. PAP functions as a secondary messenger in ABA signaling, particularly in crucial processes like stomatal closure and seed germination nih.govelifesciences.orgnih.gov.

Research in Arabidopsis thaliana has shown that manipulating PAP levels can influence ABA sensitivity. An accumulation of PAP enhances the plant's sensitivity to ABA, leading to inhibition of seed germination nih.govelifesciences.org. Furthermore, the PAP signaling pathway can operate in parallel to or even bypass core components of the canonical ABA signaling pathway. For instance, increased PAP levels can restore ABA-induced stomatal closure and drought tolerance in mutants lacking essential ABA signaling proteins like ABA Insensitive 1 (ABI1) and Open Stomata 1 (OST1) nih.govelifesciences.orgnih.gov. The PAP-XRN signaling cascade interacts with ABA, ROS, and calcium ion (Ca2+) signals to up-regulate multiple components of the ABA signaling pathway, demonstrating a convergence point where organellar stress signals can fine-tune hormonal responses to environmental challenges nih.govsemanticscholar.org.

Interaction with Ribonucleases

A primary mechanism through which PAP executes its signaling function is by directly interacting with and inhibiting a specific class of enzymes known as ribonucleases, which are responsible for RNA degradation.

PAP is a potent inhibitor of 5'→3' exoribonucleases (XRNs), a conserved family of enzymes critical for RNA turnover in eukaryotes nih.govnih.gov. In plants, the relevant nuclear enzymes are AtXRN2 and AtXRN3, while the cytoplasmic enzyme is AtXRN4 nih.gov. PAP accumulation, prompted by stress, leads to the inhibition of these nuclear XRNs nih.govnih.gov. Structural and biochemical studies reveal that PAP acts as a competitive inhibitor, occupying the active site of the exoribonuclease to block its activity nih.gov. This inhibitory action is a central hub of the PAP signaling pathway, translating the initial stress signal into a widespread change in RNA metabolism nih.govelifesciences.org.

The inhibition of XRNs by PAP has profound effects on RNA metabolism and gene expression. By preventing the degradation of various RNA molecules, PAP signaling alters the plant's transcriptome. It has been shown to activate approximately 25% of the transcriptome associated with high-light stress nih.govelifesciences.org.

This mechanism also plays a crucial role in the biogenesis of microRNAs (miRNAs), which are key regulators of gene expression. Under stress conditions, the accumulation of PAP protects primary miRNA transcripts from being degraded by XRNs in the nucleus. This protection promotes the processing and production of mature miRNAs, which are essential for mounting an effective stress response and acquiring tolerance nih.gov.

Modulation of Enzyme Function and Allosteric Regulation

Beyond its well-documented inhibition of XRNs, PAP modulates the function of other key enzymes. This regulation is crucial for fine-tuning cellular responses to stress. One notable target is Poly(ADP-ribose) polymerase 1 (PARP-1), which PAP has been shown to inhibit nih.gov.

The primary mode of enzyme modulation by PAP appears to be competitive inhibition, as demonstrated in its interaction with XRNs and the related 5'→3' exoribonuclease DXO nih.gov. By binding to the active site of these enzymes, PAP directly obstructs their catalytic function. This direct inhibition provides a rapid and efficient way to translate an increase in PAP concentration into a downstream cellular response, linking chloroplast stress status directly to nuclear RNA metabolism and other enzymatic activities.

Data Tables

Table 1: Enzymes Modulated by 3'-Phosphoadenosine 5'-phosphate

| Enzyme | Type of Modulation | Cellular Location | Functional Consequence |

|---|---|---|---|

| SAL1 (Inositol polyphosphate 1-phosphatase) | Indirectly regulated (its inactivation leads to PAP accumulation) | Chloroplast, Mitochondria | Increased PAP levels, initiation of retrograde signaling oup.comroyalsocietypublishing.orgpnas.org |

| XRNs (5'→3' Exoribonucleases) | Competitive Inhibition | Nucleus, Cytoplasm | Altered RNA metabolism, stabilization of transcripts, changes in gene expression nih.govnih.govnih.gov |

| PARP-1 (Poly(ADP-ribose) polymerase 1) | Inhibition | Nucleus | Modulation of DNA repair and cell death pathways nih.gov |

Table 2: Key Genes and Pathways Influenced by PAP Signaling

| Gene/Pathway | Role | Effect of PAP Signaling |

|---|---|---|

| Abscisic Acid (ABA) Signaling | Phytohormone pathway for stress response, stomatal control, seed germination | PAP acts as a secondary messenger, enhances ABA sensitivity, can bypass core components (ABI1, OST1) nih.govnih.gov |

| APX2, ZAT10, DREB2A | Nuclear genes involved in stress response | Upregulation of expression mdpi.com |

| microRNA (miRNA) Biogenesis | Regulation of gene expression | PAP protects primary miRNAs from XRN-mediated degradation, promoting mature miRNA accumulation nih.gov |

Impact on Sulfotransferase Turnover and Activity

The kinetic mechanism for SULTs that utilize PAPS is generally a sequential bi-bi reaction, where both substrates (PAPS and the acceptor) bind to the enzyme to form a ternary complex before the products (PAP and the sulfated acceptor) are released. researchgate.net Extensive kinetic studies have revealed that the release of PAP from the enzyme is often a rate-limiting step in the catalytic cycle. nih.govnih.gov This slow dissociation of PAP can significantly impact the enzyme's turnover rate, meaning that as PAP concentration increases, the rate of subsequent catalytic cycles decreases.

Research has demonstrated that PAP is a potent inhibitor of various sulfotransferase isoforms. For both the M (monoamine-preferring) and P (phenol-preferring) forms of human phenol (B47542) sulfotransferase, PAP was found to be the most effective inhibitor among several adenosine derivatives tested. nih.gov The potent inhibition highlights a rigid structural requirement at the enzyme's active site for the nucleotide, involving specific interactions with the phosphate (B84403) groups at both the 3' and 5' positions of the ribose. nih.gov

Table 1: Inhibition of M and P Phenol Sulfotransferase by Adenosine Derivatives

| Inhibitor | Relative Inhibitory Potency (vs. PAP) |

|---|---|

| 3'-Phosphoadenosine 5'-phosphate (PAP) | Most Effective |

| 5'-Adenosine triphosphate (ATP) | ~100x less effective |

| 5'-Adenosine diphosphate (B83284) (ADP) | ~100x less effective |

| 2',5'-Phosphoadenosine 5'-phosphate (2',5'-PAP) | ~100x less effective |

| 5'-Adenosine phosphosulfate (APS) | >1,000x less effective |

| Adenosine monophosphate (AMP) derivatives | >1,000x less effective |

This table is a qualitative summary based on findings that certain adenosine derivatives were approximately 100 times or more than 1,000 times less effective as inhibitors compared to the natural end product, PAP. nih.gov

Modulation of PAPS Synthases and Related Enzymes

PAPS synthases (PAPSS) are essential bifunctional enzymes that catalyze the two-step synthesis of PAPS from ATP and inorganic sulfate (B86663). nih.govuniprot.orgwikipedia.org Given that PAP is the end product of the pathway initiated by PAPS, its potential role as a feedback regulator of PAPS synthases has been a subject of investigation. However, research indicates that PAP does not act as a significant direct modulator of PAPS synthase stability or activity.

Studies examining the thermal unfolding and stability of the two human PAPS synthase isoforms, PAPSS1 and PAPSS2, tested the influence of various nucleotides involved in the sulfation pathway, including AMP, ADP, ATP, APS, PAPS, and PAP. nih.govnih.gov The results showed that while the reaction intermediate adenosine 5'-phosphosulfate (APS) had a prominent and specific stabilizing effect on both isoforms, PAP did not have any significant effect on the thermal unfolding behavior of human or C. elegans PAPS synthases. nih.govnih.gov This suggests that direct binding of PAP to PAPS synthases does not induce major conformational changes that would alter their stability.

Table 2: Summary of Nucleotide Effects on Human PAPS Synthase Stability

| Nucleotide | Observed Effect on Thermal Unfolding |

|---|---|

| Adenosine 5'-phosphosulfate (APS) | Prominent stabilizing effect |

| Adenosine 5'-diphosphate (ADP) | Moderate stabilizing effect |

| 3'-phosphoadenosine 5'-phosphosulfate (PAPS) | Moderate stabilizing effect |

| Adenosine 5'-triphosphate (ATP) | Slight to moderate stabilizing effect |

| 3'-Phosphoadenosine 5'-phosphate (PAP) | No significant effect |

| Adenosine 5'-monophosphate (AMP) | No effect |

This table is a summary of findings from thermal unfolding experiments on human PAPS synthase isoforms. nih.govnih.gov

Biological Roles and Physiological Implications of 3 Phosphoadenosine 5 Phosphate

Response to Biotic and Abiotic Stresses in Plants

3'-Phosphoadenosine 5'-phosphate (PAP) has emerged as a critical signaling molecule in plants, orchestrating responses to a variety of environmental challenges. nih.govfrontiersin.org Initially considered a mere byproduct of sulfate (B86663) assimilation, recent research has unveiled its function as a key regulator in the intricate signaling networks that govern plant adaptation and survival under stress. nih.gov The accumulation of PAP is a hallmark of the plant response to both drought and high-light conditions, playing a pivotal role in modulating gene expression and physiological adjustments. nih.govfrontiersin.org

Regulation of Plant Growth and Development under Stress Conditions

The cellular concentration of PAP is tightly controlled to ensure normal plant development and to mount appropriate responses to stress. nih.gov Under adverse conditions such as drought or high salinity, PAP levels increase, leading to the inhibition of 5'- to 3'-exoribonuclease (XRN) activity. nih.gov This inhibition alters the stability of various messenger RNAs (mRNAs), thereby reprogramming gene expression to favor stress-responsive pathways. nih.govoup.com This mechanism allows plants to redirect their resources from growth-related processes to survival strategies.

The enzyme SAL1, a 3'(2'),5'-bisphosphate nucleotidase, is a key regulator of PAP levels, hydrolyzing it into adenosine (B11128) monophosphate (AMP) and inorganic phosphate (B84403). nih.govfrontiersin.org This degradation primarily occurs in the chloroplasts and mitochondria. nih.gov The regulation of SAL1 activity itself is a crucial aspect of the stress response. For instance, under drought stress, the generation of reactive oxygen species (ROS) in chloroplasts leads to the oxidative inactivation of SAL1. nih.gov This inactivation results in the accumulation of PAP, initiating a retrograde signaling cascade from the chloroplast to the nucleus that modulates the expression of nuclear genes involved in stress adaptation. frontiersin.orgoup.com

The importance of maintaining PAP homeostasis is underscored by the phenotypes of mutants with impaired PAP metabolism. For example, mutants lacking the PAP-catabolizing enzyme SAL1 exhibit growth defects, which are exacerbated when combined with mutations in PAP transporters like PAPST2. nih.gov These findings highlight the necessity of precise PAP level regulation for normal plant growth and development, particularly under stressful conditions.

Specific Roles in Drought and High-Light Stress Responses

PAP accumulation is a direct and early metabolic consequence of both drought and high-light stress. frontiersin.orgnih.gov During water-deficit conditions, the increase in PAP is triggered by the redox-induced inactivation of SAL1 in the chloroplasts. nih.gov This elevated PAP then acts as a retrograde signal, moving from the chloroplast to the nucleus to regulate the expression of stress-responsive genes. frontiersin.org This signaling pathway is integral to the plant's ability to tolerate drought conditions. nih.gov Studies have shown that the accumulation of PAP is a distinctive feature of desiccation tolerance in seeds. nih.gov

Similarly, high-light stress also leads to an increase in cellular PAP levels through the SAL1-PAP retrograde signaling pathway. frontiersin.org This response helps the plant to cope with the excess light energy and the associated oxidative stress. The accumulation of PAP under these conditions influences the expression of a suite of nuclear genes that help to mitigate photodamage and enhance photoprotection.

The following table summarizes the key research findings on the role of PAP in drought and high-light stress responses:

| Stress Condition | Key Molecular Event | Consequence | Reference |

| Drought | Redox-induced inactivation of SAL1 | PAP accumulation, retrograde signaling | nih.gov |

| High-Light | SAL1-PAP retrograde signaling | Regulation of nuclear gene expression | frontiersin.org |

| Desiccation | PAP accumulation | Associated with desiccation tolerance | nih.gov |

Integration with Circadian Rhythms

The circadian clock is an internal timekeeping mechanism that allows organisms to anticipate and synchronize their biological processes with the daily environmental cycles of light and temperature. nih.gov Recent evidence has revealed a significant interplay between PAP signaling and the plant circadian system, suggesting a mechanism for integrating stress responses with the internal clock. oup.comnih.gov

Influence on Circadian Periodicity

The accumulation of PAP has been shown to lengthen the period of the circadian clock in plants. oup.comnih.gov This effect has been observed in plants where PAP levels are genetically elevated, such as in mutants lacking the SAL1 enzyme or exoribonucleases (XRNs), as well as in wild-type plants treated exogenously with PAP. oup.comnih.gov Osmotic stress, which induces PAP accumulation, also causes a lengthening of the circadian period. oup.com This suggests that the SAL1-PAP-XRN signaling pathway acts to modulate the pace of the circadian clock in response to metabolic stress. oup.comoup.com

The lengthening of the circadian period by PAP provides a potential adaptive advantage, allowing the plant to adjust the timing of its physiological processes, such as growth and photosynthesis, to better align with the altered conditions imposed by stress.

Light-Dependent Modulation of the Circadian System

The influence of PAP on the circadian system is modulated by light conditions. oup.com The delay in the circadian period caused by elevated PAP levels is particularly pronounced under blue light. oup.com This suggests that the signal perturbed by PAP is integrated into the blue light-dependent input pathway to the circadian clock. oup.com In contrast, the effect is less pronounced or absent under red light or in constant darkness. oup.com

This light-dependent modulation indicates a sophisticated integration of stress signals, mediated by PAP, with the light-sensing pathways that entrain the circadian clock. Phytochromes and cryptochromes are the primary photoreceptors that perceive red and blue light, respectively, to regulate circadian rhythms. oup.com The specific effect of PAP under blue light suggests an interaction with the cryptochrome-mediated signaling pathway.

Contributions to Sulfur Metabolism and Homeostasis

PAP is intrinsically linked to sulfur metabolism as it is the by-product of sulfotransferase reactions, where a sulfo group is transferred from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to an acceptor molecule. nih.govtaylorandfrancis.com PAPS is the universal sulfate donor for all sulfation reactions in eukaryotes. nih.govnih.gov Therefore, the cellular level of PAP is directly related to the flux through the sulfation pathway.

The synthesis of PAPS from ATP and inorganic sulfate is an energetically costly process. researchgate.netrndsystems.com The subsequent hydrolysis of PAP back to AMP and phosphate by enzymes like SAL1 is crucial not only to prevent the accumulation of a potentially inhibitory by-product but also to help drive the forward reaction of PAPS synthesis. nih.gov This cycle of PAPS synthesis and PAP degradation is central to maintaining sulfur homeostasis in the cell.

The transport of PAPS from its site of synthesis in the plastids to the cytosol, where most sulfotransferase reactions occur, is mediated by specific transporters like PAPST1. nih.gov Conversely, PAP generated in the cytosol is transported back into the chloroplasts and mitochondria for degradation by SAL1, a process in which the transporter PAPST2 is involved. nih.gov This compartmentalization and transport are essential for the efficient regulation of sulfur assimilation and the allocation of sulfate to various metabolic pathways. mdpi.comoup.com The regulation of these processes ensures that the plant can meet its demand for sulfur-containing compounds, which are vital for growth, development, and stress resistance. mdpi.comoup.com

Role in Microbial Stress Tolerance (e.g., Superoxide (B77818) Stress in Streptococcus mutans)

The ability of microorganisms to withstand environmental insults is crucial for their survival and pathogenesis. In the facultative anaerobic bacterium Streptococcus mutans, a primary etiological agent of dental caries, 3'-phosphoadenosine 5'-phosphate (PAP) metabolism plays a key role in tolerance to superoxide stress. nih.govnih.gov This bacterium, a resident of the oral biofilm, is constantly exposed to oxidative stress from its environment and competing microbes. nih.govnih.govresearchgate.net

Research has identified a specific gene, SMU.1297, as essential for the superoxide stress response in S. mutans. nih.gov Mutants with a disrupted SMU.1297 gene showed increased sensitivity to the superoxide-generating agent methyl viologen. nih.gov Biochemical analyses revealed that the protein encoded by SMU.1297 functions as a PAP phosphatase. This enzyme degrades PAP into adenosine 5'-monophosphate (AMP). nih.gov

The accumulation of PAP, a byproduct of the sulfur assimilation pathway where 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is used, is toxic to the cell. nih.govnih.gov The PAP phosphatase activity of the SMU.1297 protein is therefore critical for detoxifying the cell by removing excess PAP. nih.gov This detoxification is a vital component of the bacterium's defense mechanism against reactive oxygen species (ROS). While S. mutans lacks catalase, it employs other systems, including PAP phosphatase, to manage oxidative damage from species like superoxide anions and hydrogen peroxide. nih.govnih.gov The regulation of this stress response is complex, involving multiple regulators that help the bacterium persist in the competitive oral biofilm. asm.orgresearchgate.net

Table 1: Key Research Findings on PAP and Streptococcus mutans Stress Tolerance

| Finding | Organism/System | Significance | Reference |

|---|---|---|---|

| Identification of SMU.1297 | Streptococcus mutans | Encodes a PAP phosphatase essential for superoxide stress tolerance. | nih.gov |

| Mutant Sensitivity | S. mutans (SMU.1297 mutant) | Increased sensitivity to methyl viologen (superoxide generator). | nih.gov |

| Biochemical Activity | Purified SMU.1297 protein | Demonstrated PAP phosphatase activity, converting PAP to AMP. | nih.gov |

| In vivo Complementation | E. coli (cysQ mutant) | SMU.1297 complemented the function of the E. coli PAPS phosphatase CysQ. | nih.gov |

Indirect Influence on Sulfation-Dependent Biological Processes

Regulation of Endogenous and Xenobiotic Metabolism via Sulfation

Sulfation is a critical Phase II metabolic process responsible for modifying a vast array of endogenous molecules and xenobiotics (foreign compounds, including drugs and toxins). nih.govyoutube.com This process generally increases the water solubility of compounds, facilitating their excretion. youtube.com Sulfation plays a key role in inactivating hormones and catecholamines, as well as deactivating or sometimes bioactivating xenobiotics. nih.gov

The concentration of PAPS, and by extension the generation of PAP, is a key regulatory point in this system. nih.gov The liver, a primary site of drug metabolism, contains a high concentration of sulfotransferases, such as SULT1A1, which metabolize a broad spectrum of substrates. elsevierpure.comacs.org The entire liver content of PAPS can be consumed very rapidly, highlighting the high-capacity nature of this system. nih.gov The inhibitory effect of PAP on SULTs means that the rate of PAP removal is crucial for maintaining the cell's capacity to metabolize drugs and other compounds. nih.gov For example, the common analgesic paracetamol is metabolized in part by sulfation, a pathway that can be influenced by the availability of PAPS and the concentration of PAP. wikipedia.org

Impact on Extracellular Matrix Formation and Protein Modification

Sulfation is a fundamental post-translational modification that is essential for the structure and function of numerous macromolecules, including proteins and glycosaminoglycans (GAGs), which are major components of the extracellular matrix (ECM). nih.govnih.govnih.gov Tyrosine sulfation, which occurs in the trans-Golgi network, is a widespread modification of secretory and membrane proteins that can significantly enhance protein-protein interactions. elsevier.comnih.govpatsnap.comresearchgate.net

The synthesis of sulfated GAGs, such as heparan sulfate and chondroitin (B13769445) sulfate, is vital for the integrity and function of connective tissues like cartilage. nih.govnih.gov The enzymes responsible for these modifications rely on PAPS as the sulfate donor. nih.govresearchgate.net Consequently, the sulfation process, which produces PAP, is intrinsically linked to ECM formation. researchgate.net Studies have shown that the enzyme PAPS synthase 2 (PAPSS2), which produces the PAPS needed for sulfation, is critical for normal skeletal development and promotes differentiation and matrix formation in chondrogenic (cartilage-forming) cells. nih.gov The regulation of PAPS availability and the removal of the inhibitory PAP byproduct are therefore essential for building and maintaining the extracellular matrix. nih.gov

Table 2: Examples of PAP-Related Sulfation Processes

| Process | Key Molecules Involved | Biological Significance | Reference |

|---|---|---|---|

| Xenobiotic Metabolism | Paracetamol, SULT1A1, PAPS, PAP | Detoxification and excretion of drugs and foreign compounds. | nih.govwikipedia.org |

| Protein Modification | Tyrosine, Tyrosylprotein sulfotransferase (TPST), PAPS, PAP | Enhances protein-protein interactions for signaling, adhesion, and immunity. | nih.govnih.govresearchgate.net |

| ECM Formation | Glycosaminoglycans, PAPS Synthase (PAPSS), PAPS, PAP | Essential for skeletal development and integrity of connective tissues. | nih.govnih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 3'-Phosphoadenosine 5'-phosphate | PAP |

| 3'-phosphoadenosine-5'-phosphosulfate | PAPS |

| Adenosine 5'-monophosphate | AMP |

| Adenosine triphosphate | ATP |

| Methyl viologen | |

| Hydrogen peroxide | |

| Paracetamol | |

| Heparan sulfate | |

| Chondroitin sulfate | |

| Tyrosine |

Genetics and Molecular Biology of 3 Phosphoadenosine 5 Phosphate Associated Gene Products

PAPS Synthase Genes (e.g., PAPSS1, PAPSS2)

In humans, two isoforms of PAPS synthase, PAPSS1 and PAPSS2, are responsible for the synthesis of PAPS, the universal sulfate (B86663) donor. genecards.orgendocrine-abstracts.org These bifunctional enzymes catalyze the two-step synthesis of PAPS from ATP and inorganic sulfate. Despite their similar functions, they are encoded by two distinct genes, exhibit different expression patterns, and have non-complementary biological roles. genecards.orggenecards.orgnih.gov

The two PAPS synthase isoforms, PAPSS1 and PAPSS2, display distinct and partially overlapping tissue expression patterns. PAPSS1 is considered the predominant isoform and is expressed widely across various human tissues. nih.gov In contrast, PAPSS2 shows a more restricted expression pattern. jcrpe.org

PAPSS1 is expressed in tissues including the brain, skin, testis, pancreas, kidney, thymus, prostate, ovary, small intestine, colon, leukocytes, and liver. genecards.orgwikigenes.org It is also found in specialized cells like those in high endothelial venules (HEV). genecards.orgwikigenes.org

PAPSS2 expression is notably prominent in cartilage and the adrenal gland. genecards.org While both isoforms can be found in the liver, PAPSS2 expression is predominant in this organ, as well as in cartilage and adrenal glands. wikigenes.org The specific expression patterns suggest specialized roles for each isoform in different physiological contexts. For instance, PAPSS2 is the major variant in growth plate cartilage. nih.govjcrpe.org

| Gene | Selected Tissues with Notable Expression | Reference |

|---|---|---|

| PAPSS1 | Testis, Pancreas, Kidney, Thymus, Prostate, Ovary, Small Intestine, Colon, Leukocytes, Liver, High Endothelial Venules (HEV), Cartilage, Brain, Skin | genecards.orgwikigenes.org |

| PAPSS2 | Cartilage, Adrenal Gland, Liver | genecards.orgwikigenes.org |

Despite both enzymes catalyzing the same reaction, PAPSS1 and PAPSS2 are not functionally redundant, a fact underscored by genetic diseases where a mutation in one gene cannot be compensated for by the other. nih.gov These functional differences arise from variations in their subcellular localization, catalytic efficiency, and protein stability.

Subcellular Localization: The two isoforms show different patterns of subcellular distribution. PAPSS1 is predominantly found in the nucleus, whereas PAPSS2 is located mainly in the cytoplasm. nih.gov This differential localization suggests that they may provide PAPS for sulfation reactions in different cellular compartments. nih.gov For example, the nuclear localization of PAPSS1 suggests a role in nuclear processes. nih.gov However, both enzymes appear capable of shuttling between the nucleus and cytoplasm, indicating a complex regulation of their localization. nih.gov

Catalytic Efficiency and Stability: Studies have shown that the catalytic efficiency of PAPSS2 is 10 to 15 times greater than that of PAPSS1. nih.gov Conversely, the isoforms differ markedly in their protein stability. At physiological temperature (37 °C), PAPSS2 is significantly less stable, with a half-life in the range of minutes, while PAPSS1 remains structurally intact. researchgate.netbirmingham.ac.uksigmaaldrich.com This inherent instability of PAPSS2 may be a mechanism for regulating PAPS availability. researchgate.netbirmingham.ac.uksigmaaldrich.com

Non-Complementary Roles: The inability of one isoform to compensate for the other is evident in human genetic disorders. Recessively inherited defects in the PAPSS2 gene lead to skeletal abnormalities, such as brachyolmia, and androgen excess, while the wild-type PAPSS1 gene cannot prevent the disease phenotype. nih.govfrontiersin.org This lack of complementation highlights their distinct and essential roles in specific metabolic pathways, such as skeletogenesis and steroid metabolism for PAPSS2. nih.gov The different cellular distribution and enzymatic properties are thought to be key reasons for this non-redundancy. nih.gov

Structural Biology and Enzymology of Proteins Interacting with 3 Phosphoadenosine 5 Phosphate

Structural Insights into PAPS Synthases and Nucleotide Binding

3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase (PAPSS) is a bifunctional enzyme that catalyzes the two-step synthesis of PAPS, the universal sulfonate donor for all sulfotransferase reactions. nih.gov The process begins with the ATP sulfurylase domain, which combines inorganic sulfate (B86663) with ATP to form adenosine (B11128) 5'-phosphosulfate (APS) and pyrophosphate. nih.gov Subsequently, the APS kinase domain phosphorylates APS at the 3'-hydroxyl group to produce PAPS and ADP. nih.gov

In humans, two major isoforms of PAPS synthase, PAPSS1 and PAPSS2, exist and share 77% amino acid sequence identity. nih.gov While their expression patterns vary across different tissues, both isoforms contain conserved motifs for ATP binding. nih.gov The ATP sulfurylase domain features an HxxH motif, while the APS kinase domain has a GxxGxxK motif. nih.gov

Structurally, PAPS synthases are known to be fragile enzymes. nih.gov However, the binding of nucleotides like adenosine 5'-phosphosulfate (APS) significantly stabilizes these proteins. nih.gov For instance, at 37°C, the half-life of PAPSS2 unfolding is in the range of minutes, but this is substantially increased in the presence of APS. nih.gov This stabilization is crucial for maintaining the availability of PAPS for cellular reactions. nih.gov

Crystal structures of human PAPSS1 have revealed an asymmetric binding of substrates. nih.gov The kinase domain can exist in different conformations depending on whether it is part of the full-length protein or an isolated domain. nih.gov

Crystal Structures of Sulfotransferases in Complex with PAP

Sulfotransferases (SULTs) are a diverse family of enzymes that catalyze the transfer of a sulfonate group from PAPS to a variety of acceptor molecules, including steroids, amines, and xenobiotics. nih.govrcsb.org The product of this reaction, alongside the sulfated acceptor, is 3'-phosphoadenosine 5'-phosphate (PAP). rcsb.org

Analysis of PAP Binding Sites and Conformational Changes

Crystal structures of various sulfotransferases in complex with PAP have provided significant insights into their catalytic mechanism. These structures reveal a conserved protein architecture, particularly a characteristic five-stranded β-sheet that forms the core of the PAPS-binding and catalytic sites. nih.gov The binding of PAPS or PAP induces a conformational change in the enzyme, where flexible loops surrounding the active site become more ordered. nih.gov

A key feature of many cytosolic sulfotransferases is an "active-site cap" of about 30 residues that covers both the nucleotide and acceptor binding sites. rcsb.orgnih.gov The binding of PAPS causes this cap to remodel and constrict the opening to the active site, a mechanism that helps control substrate selectivity. rcsb.orgnih.gov This cap can be subdivided into nucleotide and acceptor halves, which, although coupled, exhibit some independent motion. rcsb.org

Structural Studies of PAPS Reductase and its Interactions (e.g., with Thioredoxin)

PAPS reductase is an enzyme that catalyzes the reduction of PAPS to adenosine 3',5'-bisphosphate (also known as PAP) and sulfite. wikipedia.org This reaction is a critical step in the assimilation of sulfate in many organisms. nih.gov The enzyme utilizes thioredoxin (Trx) as a reducing agent. nih.gov

Structural studies of the complex between PAPS reductase and thioredoxin have revealed the molecular basis for their interaction. nih.gov A significant structural rearrangement is required for the reduction of the sulfonucleotide. nih.gov The interaction involves a specific binding site on PAPS reductase for thioredoxin, which is distinct from the active site. nih.gov This interaction is crucial for the catalytic mechanism, which involves the formation of an S-sulfocysteine intermediate on the reductase. nih.gov

The structure of the PAPS reductase-Trx complex shows that the C-terminal tail of the reductase, which is involved in catalysis, moves out of the active site and interacts specifically with thioredoxin. nih.gov This observation supports a mechanism where the formation of the S-sulfocysteine intermediate is a discrete step, followed by the nucleophilic attack of a cysteine residue from thioredoxin. nih.gov

Mechanistic Enzymology of PAP-Generating and -Degrading Enzymes

The generation and degradation of PAP are tightly regulated processes. As mentioned earlier, PAP is a product of all sulfotransferase reactions. rcsb.org The efficient removal of PAP is necessary to drive the sulfation reaction forward and to prevent the inhibition of sulfotransferases by PAP accumulation. nih.gov

Enzymes known as phosphatidate phosphatases (PAPs), which are distinct from the PAP generated by sulfotransferases, catalyze the dephosphorylation of phosphatidate to yield diacylglycerol. rutgers.edunih.gov However, the focus here is on the enzymes that directly degrade the PAP molecule resulting from sulfotransferase activity.

In plants, an enzyme called SAL1, an adenosine bisphosphate phosphatase, dephosphorylates PAP to adenosine monophosphate (AMP). nih.gov The accumulation of PAP, for example under stress conditions, can inhibit exoribonucleases, leading to changes in gene expression. nih.gov

In some bacteria, there are PAPS-independent sulfotransferases. For instance, the arylsulfate sulfotransferase (ASST) from uropathogenic Escherichia coli transfers a sulfuryl group between phenolic compounds without the need for PAPS. nih.gov This enzyme follows a ping-pong mechanism where a histidine residue in the active site is transiently sulfurylated. nih.gov

The study of these enzymes reveals a complex network of interactions centered around PAP and PAPS, highlighting their importance in cellular metabolism and signaling.

Advanced Analytical Methodologies for 3 Phosphoadenosine 5 Phosphate Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are powerful tools for the separation and quantification of pAp from complex biological samples. These techniques rely on the differential partitioning of pAp between a stationary phase and a mobile phase, allowing for its effective isolation from potentially interfering substances.

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) has emerged as a robust method for the analysis of highly polar compounds like pAp. nih.govuio.no In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, facilitating the retention of polar analytes like pAp.

The combination of HILIC with MS provides high selectivity and sensitivity for pAp quantification. nih.gov This technique allows for the effective separation of pAp from structurally related nucleotides, such as adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), which can interfere with other analytical methods. nih.govuio.no The use of HILIC-MS is characterized by straightforward sample preparation and rapid analysis times, typically under 10 minutes per sample. nih.govuio.no This methodology has been successfully applied to determine the levels of the pAp precursor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), in cell lysates and Golgi fractions, demonstrating its utility for analyzing related nucleotides in complex biological samples. nih.govuio.no

Table 1: HILIC-MS Parameters for Analysis of Related Nucleotides

| Parameter | Value/Description | Source |

|---|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.govuio.no |

| Detector | Mass Spectrometry (MS) | nih.govuio.no |

| Key Advantage | Separation of highly polar compounds | nih.gov |

| Interfering Analytes Separated | ADP, ATP | nih.govuio.no |

| Analysis Time | < 10 minutes | nih.govuio.no |

| Sample Types | Whole-cell lysates, Golgi-fractions | nih.gov |

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and economically feasible method for pAp quantification. nih.gov A sensitive and broadly applicable reversed-phase HPLC-UV method has been developed for the determination of pAp, which is a common product of sulfotransferase (SULT) reactions. nih.gov This method allows for the investigation of the enzyme kinetics of various SULT isoforms. nih.gov

The separation is typically achieved on a C18 column with a mobile phase containing a phosphate (B84403) buffer, an ammonium (B1175870) salt, and an ion-pairing agent at a controlled pH. nih.gov The UV detection of pAp is performed at a specific wavelength, which provides the necessary selectivity for its quantification in the presence of other cellular components. nih.gov This method has demonstrated good linearity over a relevant concentration range and acceptable precision and accuracy. nih.gov

Table 2: HPLC-UV Method for pAp Quantification

| Parameter | Value/Description | Source |

|---|---|---|

| Chromatography Mode | Reversed-Phase HPLC | nih.gov |

| Detector | Ultraviolet (UV) | nih.gov |

| Column | ZORBAX Extend-C18 | nih.gov |

| Mobile Phase | Methanol and water with 75 mM KH2PO4, 100 mM NH4Cl, and 1 mM 1-octylamine (pH 4.55) | nih.gov |

| Flow Rate | 1.0 ml/min | nih.gov |

| Linearity Range | 0.1-20 µM | nih.gov |

| Correlation Coefficient | 0.9995 | nih.gov |

| Run Time | < 10 minutes | nih.gov |

| Intra- and Inter-day Precision | < 7.2% | nih.gov |

| Accuracy | 82.6-102.0% | nih.gov |

Spectroscopic and Radiometric Approaches

Spectroscopic and radiometric techniques offer alternative strategies for the quantification of pAp, often providing high sensitivity and the ability to monitor enzyme activity in real-time.

Novel colorimetric methods have been developed for the measurement of pAp in the picomole range. nih.govnycu.edu.tw These assays are based on the activity of phenol (B47542) sulfotransferase (PST), which utilizes pAp as a cofactor for sulfuryl group transfer. nih.govnycu.edu.tw The assay measures the production of 4-nitrophenol (B140041) (pNP) from 4-nitrophenylsulfate (pNPS) in the presence of pAp and PST, which results in an increase in absorbance at 400 nm. nih.govnycu.edu.tw

This method is highly sensitive and can be used to determine the amount of pAp in biological extracts from various sources, including pig liver, rat liver, and Escherichia coli. nih.gov A standard curve is constructed using authentic pAp to allow for the accurate quantification of the analyte in unknown samples. nih.govnycu.edu.tw

Table 3: Colorimetric Assay for pAp Quantification

| Parameter | Value/Description | Source |

|---|---|---|

| Assay Principle | Enzyme-coupled colorimetric detection | nih.govnycu.edu.tw |

| Enzyme Used | Phenol Sulfotransferase (PST) | nih.govnycu.edu.tw |

| Substrate | 4-nitrophenylsulfate (pNPS) | nih.govnycu.edu.tw |

| Detected Product | 4-nitrophenol (pNP) | nih.govnycu.edu.tw |

| Detection Wavelength | 400 nm | nih.govnycu.edu.tw |

| Sensitivity Range | Picomoles | nih.govnycu.edu.tw |

Radiolabeled precursors, particularly 3'-phosphoadenosine 5'-phospho[35S]sulfate ([35S]PAPS), are utilized to monitor the activity of sulfotransferases, enzymes that produce pAp as a byproduct. nih.govnih.gov The biosynthesis of [35S]PAPS from inorganic [35S]sulfate and ATP allows for the sensitive detection of its conversion to pAp. nih.gov

The separation of the radiolabeled product from the precursor is achieved using reversed-phase paired-ion HPLC, followed by on-line radiometric detection. nih.gov This single-step procedure provides a direct measurement of the rate of PAPS generation and, consequently, pAp formation. nih.gov This method has been used to assay sulfotransferase activity in various mammalian tissues. nih.gov

A more recent and non-radioactive approach for monitoring sulfotransferase activity and pAp production involves the use of fluorinated analogues of PAPS and fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy. nih.gov This method relies on the synthesis of PAPS analogues containing fluorine or trifluoromethyl substituents on the adenine (B156593) moiety. nih.gov

These fluorinated PAPS analogues serve as co-substrates for sulfotransferases. The key principle of this technique is that the 19F chemical shift of the fluorinated PAPS analogue is different from that of the resulting fluorinated pAp product. nih.gov This difference in chemical shifts allows for the real-time monitoring of the enzymatic reaction progress by 19F NMR spectroscopy. nih.gov This innovative assay has been successfully used to study both plant and human sulfotransferases and for screening potential enzyme inhibitors. nih.gov The limit of quantification for 19F NMR in bulk solutions is in the low micromolar range (1-3 µM). nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 3'-Phosphoadenosine 5'-phosphate | pAp |

| 3'-phosphoadenosine-5'-phosphosulfate | PAPS |

| Adenosine diphosphate | ADP |

| Adenosine triphosphate | ATP |

| 4-nitrophenol | pNP |

| 4-nitrophenylsulfate | pNPS |

| [35S]PAPS | |

| Potassium dihydrogen phosphate | |

| Ammonium chloride | |

| 1-octylamine |

Challenges in Sample Preparation and Accurate Quantification

The accurate quantification of 3'-Phosphoadenosine 5'-phosphate (PAP) in biological samples is a complex task fraught with analytical challenges. These difficulties arise from the inherent nature of the compound and the complex matrices in which it is typically found. Successful quantification necessitates meticulous sample preparation protocols and highly sensitive and specific analytical methodologies to overcome issues such as matrix effects, interference from structurally related molecules, and the compound's inherent instability at low concentrations.

A primary obstacle in the bioanalysis of PAP is the phenomenon known as the matrix effect, which is particularly prominent in liquid chromatography-mass spectrometry (LC-MS) methods. nih.gov Matrix effects are caused by co-eluting endogenous components from the sample, such as salts, proteins, and lipids, which can interfere with the ionization of the target analyte in the mass spectrometer's source. nih.govthermofisher.com This interference can lead to either ion suppression or enhancement, resulting in a significant impact on the accuracy, precision, and reproducibility of the quantification. bioanalysis-zone.com

Several strategies have been developed to mitigate these matrix effects. These range from advanced sample preparation techniques that selectively remove interfering components to chromatographic solutions that separate the analyte from the matrix interferences.

Table 1: Mitigation Strategies for Matrix Effects in PAP Quantification

| Challenge | Interfering Component(s) | Analytical Solution(s) | Mechanism of Action | Reference(s) |

| Ion Suppression/Enhancement | Phospholipids (B1166683), Salts, other endogenous molecules | Phospholipid depletion plates (e.g., HybridSPE) | Selective removal of phospholipids via Lewis acid/base interaction with a zirconia-silica stationary phase. | bioanalysis-zone.com |

| Two-Dimensional Liquid Chromatography (e.g., TurboFlow) | An initial column removes large molecules and >99% of phospholipids before the analyte is transferred to a second analytical column for separation. | thermofisher.com | ||

| Co-elution of Analyte and Interferences | Phospholipids and other matrix components | Hydrophilic Interaction Liquid Chromatography (HILIC) | Provides an alternative selectivity to reversed-phase LC, better retaining highly polar compounds like PAP while potentially separating them from less polar interferences like phospholipids. | uio.nonih.gov |

| Mobile Phase Optimization / Gradient Elution | Adjusting the mobile phase composition and gradient can alter the retention times of the analyte and interfering compounds to achieve chromatographic separation. | nih.gov | ||

| Visualized Matrix Effects | Monitoring the elution pattern of phospholipids using "in-source multiple-reaction monitoring" (IS-MRM) to identify and avoid the ion-suppression zone during method development. | nih.gov |

Another significant challenge is the potential for interference from endogenous compounds that are structurally similar to PAP. Adenosine triphosphate (ATP) and adenosine diphosphate (ADP), which are often present at much higher concentrations in cells, can interfere with the detection of PAP. uio.nonih.gov This is particularly problematic for less specific detection methods, such as UV detection, where these compounds may have similar absorbance characteristics. uio.no Even with mass spectrometry, inadequate chromatographic separation can lead to in-source fragmentation or shared mass transitions, compromising the selectivity of the assay. nih.gov Therefore, achieving baseline chromatographic resolution between PAP, ADP, and ATP is critical for accurate measurement. nih.gov Hydrophilic interaction liquid chromatography (HILIC) has proven effective for separating these highly polar, charged compounds. nih.gov

The inherent stability of PAP and its precursor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), during sample collection, processing, and storage is another critical consideration. Nucleotides can be susceptible to enzymatic or chemical degradation. While specific stability data for PAP is limited in the provided context, literature concerning the related and often co-analyzed PAPS suggests that careful handling is required. nih.govsigmaaldrich.com For instance, it is often recommended that stock solutions be prepared in a neutral pH buffer and stored at -70°C or -80°C to prevent degradation. sigmaaldrich.com The lability of PAPS synthase enzymes, which produce PAPS, underscores the delicate nature of this metabolic pathway. nih.gov

Finally, the quantification of PAP is often challenged by its low physiological concentrations, necessitating highly sensitive analytical instrumentation. osti.gov While older methods relied on enzymatic assays or HPLC with UV detection, these often lack the required sensitivity and specificity. uio.noosti.govnih.gov Modern LC-MS/MS methods offer superior sensitivity and specificity, allowing for the detection of picomole or even femtomole amounts of the analyte. osti.gov However, as discussed, these methods are more susceptible to matrix effects that must be carefully managed.

Table 2: Comparison of Analytical Approaches for PAP Quantification

| Method | Principle | Advantages | Challenges | Reference(s) |

| HPLC-UV | Separation by HPLC, detection by UV absorbance at ~254 nm. | Economically feasible, easy to perform. | Lower sensitivity and specificity; susceptible to interference from co-eluting, UV-absorbing compounds like ATP and ADP. | uio.nonih.gov |

| Enzymatic/Radiometric Assay | Transfer of radiolabeled sulfate (B86663) from PAPS to an acceptor, followed by quantification of the product. | Highly sensitive (can detect pmol to nmol levels). | Primarily measures the precursor PAPS, indirect for PAP; involves handling of radioactive materials. | osti.gov |

| LC-MS/MS | Separation by LC, detection by mass spectrometry based on mass-to-charge ratio and fragmentation patterns. | High sensitivity and specificity; structural confirmation. | Susceptible to matrix effects (ion suppression/enhancement); requires more complex and expensive instrumentation. | nih.govnih.gov |

| HILIC-MS | LC using a hydrophilic stationary phase, coupled with MS detection. | Excellent separation of highly polar compounds like PAP, ATP, and ADP; compatible with ESI-MS. | Requires careful mobile phase control; potential for different matrix effects compared to reversed-phase LC. | uio.nonih.gov |

Pathophysiological Relevance and Therapeutic Considerations

Role in Inherited Metabolic Disorders

The integrity of sulfation pathways, for which 3'-phosphoadenosine 5'-phosphate (PAPS) is the universal sulfate (B86663) donor, is critical for normal human development and physiology. nih.gov Disruptions in the synthesis of PAPS, often due to genetic defects, lead to a class of inherited metabolic disorders with significant clinical consequences.

Genetic Mutations in PAPS Synthase Genes and Associated Syndromes (e.g., Brachyolmia)

Mutations in the genes encoding PAPS synthase (PAPSS) enzymes are a direct cause of certain inherited metabolic disorders, most notably affecting skeletal development. frontiersin.org There are two PAPS synthase isoforms in humans, PAPSS1 and PAPSS2. jcrpe.org While PAPSS1 is widely expressed, PAPSS2 has a more restricted expression pattern and is the primary isoform involved in the growth of cartilage. jcrpe.org

Loss-of-function mutations in the PAPSS2 gene are responsible for an autosomal recessive form of brachyolmia, a heterogeneous group of skeletal dysplasias primarily affecting the spine. nih.govnih.gov These mutations lead to a deficiency in the sulfation of proteoglycans in cartilage, which is essential for proper endochondral bone formation. researchgate.net This impaired sulfation results in a spectrum of skeletal abnormalities. nih.gov

Clinical manifestations of PAPSS2-related brachyolmia include:

Short-trunk short stature that becomes apparent during childhood. nih.govnih.gov

Generalized platyspondyly (flattened vertebrae) with rectangular vertebral bodies and irregular endplates. nih.govresearchgate.net

Narrow intervertebral discs. nih.gov

Broad proximal interphalangeal joints. nih.gov

Precocious calcification of rib cartilages. nih.govresearchgate.net

Metaphyseal changes of the proximal femur, such as a short femoral neck. nih.govresearchgate.net

The phenotypes can range from brachyolmia to the more severe spondylo-epi-metaphyseal dysplasia (SEMD), Pakistani type, indicating a gradation of disease severity linked to PAPSS2 mutations. jcrpe.orgnih.gov In addition to skeletal dysplasia, some individuals with PAPSS2 mutations exhibit abnormal androgen metabolism due to impaired sulfation of dehydroepiandrosterone (B1670201) (DHEA), an androgen precursor. jcrpe.orgresearchgate.net This can lead to clinical findings of hyperandrogenism. jcrpe.org

Various types of mutations in PAPSS2 have been identified in patients with brachyolmia, including missense, nonsense, splice-site, and deletion/insertion mutations, all resulting in a loss of enzyme function. nih.govmdpi.com

Table 1: Genetic Syndromes Associated with PAPSS2 Gene Mutations

| Syndrome | Gene | Mode of Inheritance | Key Clinical Features |

|---|---|---|---|

| Brachyolmia | PAPSS2 | Autosomal Recessive | Short-trunk short stature, platyspondyly, irregular vertebral endplates, broad proximal interphalangeal joints. nih.govnih.gov |

Implications in Lysosomal Storage Diseases (e.g., Globoid Cell Leukodystrophy)

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, often due to deficient activity of a specific lysosomal enzyme. mdpi.comnih.gov While the primary defect in most LSDs is not directly related to PAPS synthesis, the sulfation process is crucial for the proper function and degradation of various macromolecules, including some that accumulate in these disorders.

Globoid cell leukodystrophy (GLD), also known as Krabbe disease, is a devastating autosomal recessive neurological disorder caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC). nih.govclevelandclinic.org This deficiency leads to the accumulation of cytotoxic galactosylsphingosine (psychosine) and undigested galactosylceramide, resulting in widespread demyelination and the formation of characteristic "globoid cells" in the brain. nih.govwikipedia.orgela-asso.com While the primary cause is a mutation in the GALC gene, the metabolism of sulfated lipids is also relevant. nih.govela-asso.com For instance, a reduced ratio of sulfatide (a sulfated galactolipid) to cerebroside has been noted in the brains of GLD patients. medlink.com Furthermore, a deficiency in saposin A, an activator protein for GALC, can also cause a form of GLD, highlighting the complex interplay of factors in substrate degradation. nih.gov Although not a direct cause, alterations in the sulfation landscape could theoretically influence the pathological cascade in diseases like GLD by affecting the balance of lipid metabolism within the lysosome.

Contribution to Cancer Development and Progression

The process of sulfation, reliant on PAPS, plays a multifaceted role in cancer. It is involved in both the detoxification of carcinogens and the bioactivation of certain pro-carcinogens. Alterations in the expression and activity of sulfotransferases (SULTs) and PAPS-related proteins can significantly impact cancer development and a cell's response to therapy. nih.gov

Altered Sulfotransferase Activity in Carcinomas

Sulfotransferases are a family of enzymes that catalyze the transfer of a sulfonate group from PAPS to a wide array of substrates, including hormones, drugs, and xenobiotics. nih.gov The expression and activity of SULTs can be significantly altered in cancer cells compared to normal tissues.

For example, SULT1A1 activity has been found to be drastically higher in hepatocellular carcinoma, and increased activity is associated with a higher risk of developing this cancer in patients with liver cirrhosis. nih.gov In breast cancer, members of the SULT1A subfamily are highly expressed in cancer cell lines but not in normal mammary epithelial cells. nih.gov Conversely, a lower expression of PAPSS2 has been correlated with worse survival in patients with colon cancer. nih.gov

These changes in SULT activity can have profound effects:

Hormone Regulation: Sulfation of estrogens by SULT1E1 can inactivate them, and overexpression of SULT1E1 and PAPSS1 can block estrogen-stimulated cell proliferation in breast cancer cells. nih.gov

Carcinogen Metabolism: SULTs can detoxify potential carcinogens, but they can also activate certain pro-carcinogens into their ultimate carcinogenic forms. nih.gov

Drug Response: The expression of SULTs can predict the sensitivity of cancer cells to certain chemotherapeutic agents. For instance, SULT1A1 expression is linked to the anticancer activity of the agent NSC-743380. nih.gov Similarly, silencing the PAPSS1 gene has been shown to increase the sensitivity of epithelial ovarian cancer cells to cisplatin (B142131). nih.gov

Genetic variations, such as single-nucleotide polymorphisms (SNPs), in SULT genes can influence an individual's risk for various cancers, including prostate and breast cancer, by altering enzyme activity. nih.gov

PAPS Transporters and Their Role in Cancer Cells

For sulfation to occur in the Golgi apparatus, PAPS synthesized in the cytoplasm and nucleus must be transported into the Golgi lumen. oup.com This transport is mediated by specific PAPS transporters, which are nucleotide sugar transporters from the SLC35B family. nih.gov

The availability of PAPS within the Golgi is a rate-limiting factor for many sulfation reactions. Overexpression of PAPS transporter 1 (PAPST1) has been shown to increase the sulfation of chondroitin (B13769445) sulfate, demonstrating its key role in controlling the extent of macromolecule sulfation. nih.gov

In the context of cancer, the function of these transporters is critical. For example, the expression of drug transporters like multidrug resistance-associated protein 1 (MRP1) can influence a cancer cell's sensitivity to chemotherapy. nih.gov Research has shown that silencing PAPSS1 in epithelial ovarian cancer cells leads to a decreased expression of MRP1, potentially contributing to the observed increase in cisplatin sensitivity. nih.gov This suggests a link between the PAPS synthesis/transport machinery and the mechanisms of drug resistance in cancer cells.

Potential as a Biomarker or Therapeutic Target

Given its central role in sulfation and its implications in various diseases, the PAPS pathway presents opportunities for the development of novel biomarkers and therapeutic strategies.

As a biomarker , the levels or activity of PAPS pathway components could be indicative of disease presence, progression, or response to treatment.

In oncology, the expression level of specific SULTs, like SULT1A1, can predict a tumor's susceptibility to certain anticancer drugs. nih.gov

The expression of PAPSS1 and estrogen receptor α in epithelial ovarian cancer has been associated with patient survival, particularly in those receiving platinum-based chemotherapy. nih.gov

While not yet established for PAPS itself, other molecules involved in related pathways, such as p16INK4a, are used as biomarkers to improve the accuracy of cervical cancer screening. nih.govnih.gov

As a therapeutic target , modulating the PAPS pathway holds promise for treating various conditions.

In cancer, inhibiting PAPS synthesis is being explored as a therapeutic strategy. For example, PAPSS1 has been identified as a potential drug target in non-small cell lung cancer, and computational studies are underway to find small-molecule inhibitors. nih.gov

Targeting PAPS synthase or related enzymes could be a way to overcome drug resistance or inhibit the proliferation of cancer cells that are dependent on specific sulfation reactions. nih.gov

In prostate cancer, prostatic acid phosphatase (PAP), which can generate adenosine (B11128), has been identified as a potential therapeutic target, particularly in its transmembrane form. e-century.us

The development of therapies targeting the PAPS pathway is still in its early stages, but the foundational research highlights its potential to yield novel treatments for a range of diseases, from inherited metabolic disorders to cancer.

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|